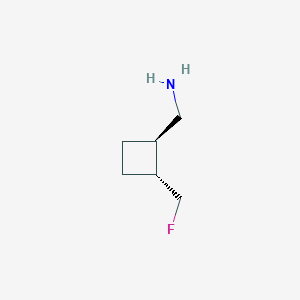

((1R,2R)-2-(Fluoromethyl)cyclobutyl)methanamine

Description

((1R,2R)-2-(Fluoromethyl)cyclobutyl)methanamine is a chiral cyclobutane derivative featuring a fluoromethyl (-CH₂F) group at the C2 position and a methanamine (-CH₂NH₂) group at the C1 position of the cyclobutane ring. Its stereochemistry, defined by the (1R,2R) configuration, plays a critical role in its physicochemical and biological properties. Cyclobutane-based amines are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance target binding selectivity and metabolic stability .

Properties

Molecular Formula |

C6H12FN |

|---|---|

Molecular Weight |

117.16 g/mol |

IUPAC Name |

[(1R,2R)-2-(fluoromethyl)cyclobutyl]methanamine |

InChI |

InChI=1S/C6H12FN/c7-3-5-1-2-6(5)4-8/h5-6H,1-4,8H2/t5-,6-/m0/s1 |

InChI Key |

XSNOQHJFYRWETK-WDSKDSINSA-N |

Isomeric SMILES |

C1C[C@H]([C@@H]1CN)CF |

Canonical SMILES |

C1CC(C1CN)CF |

Origin of Product |

United States |

Preparation Methods

Cyclobutane Ring Construction via [2+2] Photocycloaddition

One of the prevalent methods involves the [2+2] photocycloaddition of suitable alkenes or enones to generate cyclobutane rings with high stereocontrol. For example, the enantioselective photocycloaddition of furanone derivatives, catalyzed by chiral Lewis acids, has been employed to produce cyclobutane intermediates with defined stereochemistry. This method allows for the incorporation of fluoromethyl groups either directly or via subsequent functionalization.

Key Reference:

Ring Expansion of Vinylcyclopropanes

Another robust approach involves the ring expansion of vinylcyclopropanes through metallate rearrangement or carbocation-mediated processes. This method allows the formation of cyclobutane rings with substituents like fluoromethyl groups attached at specific positions.

Key Reference:

Radical and Photochemical Methods

Radical-mediated cyclization, often initiated by photochemical conditions, provides an alternative route to cyclobutane rings bearing fluoromethyl groups, especially when combined with fluoromethylating agents such as fluoromethyl sulfonates or fluoromethyl halides.

Introduction of Fluoromethyl Group

Fluoromethylation of Cyclobutane Precursors

The fluoromethyl group can be introduced via nucleophilic substitution or radical addition onto cyclobutane precursors. Common reagents include fluoromethyl sulfonates, fluoromethyl halides, or specialized fluoromethylating agents like fluoromethyl TMS derivatives.

- A typical approach involves the reaction of a cyclobutane derivative with fluoromethyl iodide or fluoromethyl sulfonates in the presence of a suitable base or radical initiator, enabling the installation of the fluoromethyl group at the desired position.

Electrophilic Fluoromethylation

Electrophilic fluoromethylating reagents, such as chloromethyl or bromomethyl derivatives activated with suitable catalysts, can be employed to selectively functionalize cyclobutane intermediates.

Functionalization to Introduce the Methanamine Group

The amino functionality is generally introduced through nucleophilic substitution or amination reactions on the fluoromethylated cyclobutane. Common strategies include:

- Reductive amination: Reacting the fluoromethylated cyclobutane with ammonia or primary amines in the presence of reducing agents.

- Nucleophilic substitution: Using nucleophiles like ammonia or amines to displace leaving groups (e.g., halides or sulfonates) on the fluoromethylated intermediate.

- Conversion of a fluoromethyl halide attached to the cyclobutane into the corresponding methanamine via nucleophilic substitution with ammonia.

Summary of Preparation Pathways

Notes and Considerations

- Stereochemistry: Achieving the (1R,2R) configuration requires chiral catalysts or starting materials, especially during cyclobutane ring formation.

- Functional Group Compatibility: Fluoromethylation reactions should be compatible with other functional groups present on intermediates, such as esters or protected amines.

- Scalability: Methods involving ring expansion and photocycloaddition are adaptable to larger scales with appropriate optimization.

Chemical Reactions Analysis

Types of Reactions

((1R,2R)-2-(Fluoromethyl)cyclobutyl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

((1R,2R)-2-(Fluoromethyl)cyclobutyl)methanamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((1R,2R)-2-(Fluoromethyl)cyclobutyl)methanamine involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ((1R,2R)-2-(Fluoromethyl)cyclobutyl)methanamine with structurally analogous compounds, highlighting key differences in substituents, ring systems, and properties:

Research Findings and Key Differences

Ring Size and Strain

- Cyclobutane vs. Cyclopropane : Cyclopropane derivatives (e.g., rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanamine) exhibit higher ring strain, which can increase reactivity but reduce metabolic stability . The cyclobutane ring in the target compound offers a balance between rigidity and stability, making it favorable for drug design .

- Cyclopentane Derivatives : Larger rings (e.g., cyclopentane in ) reduce strain but may compromise binding affinity due to increased conformational flexibility .

Substituent Effects

- Fluorinated Groups: Fluorine atoms enhance electronegativity and lipophilicity, improving blood-brain barrier penetration.

- Chlorinated and Trifluoromethyl Groups : Compounds like N-[(1S,2S)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)nicotinamide leverage halogenated groups for agrochemical applications, demonstrating the versatility of fluorinated cyclobutane derivatives .

Stereochemistry

- The (1R,2R) configuration in the target compound may offer superior target engagement compared to other stereoisomers. For instance, enantiomeric mixtures of cyclobutrifluram show reduced efficacy when the (1R,2R)-enantiomer content drops below 80% .

Biological Activity

((1R,2R)-2-(Fluoromethyl)cyclobutyl)methanamine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C6H12FN

- Molecular Weight : 115.17 g/mol

- Structural Features : The compound contains a cyclobutyl ring with a fluoromethyl substitution, which contributes to its rigidity and potential interactions with biological targets.

The biological activity of ((1R,2R)-2-(Fluoromethyl)cyclobutyl)methanamine is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The fluoromethyl group enhances lipophilicity, which is crucial for biological interactions, allowing the compound to penetrate biological membranes effectively.

1. Anticancer Activity

Research indicates that ((1R,2R)-2-(Fluoromethyl)cyclobutyl)methanamine exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through specific molecular interactions. For instance, experiments conducted on various cancer cell lines revealed that the compound reduced cell viability significantly compared to controls, indicating its potential as an anticancer agent.

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting the activity of pro-inflammatory cytokines, making it a candidate for treating conditions characterized by inflammation.

3. Neuroprotective Effects

Research has indicated potential neuroprotective properties of ((1R,2R)-2-(Fluoromethyl)cyclobutyl)methanamine. This suggests its applicability in neurodegenerative diseases where oxidative stress and inflammation play critical roles.

Study on Enzyme Interaction

A study demonstrated that ((1R,2R)-2-(Fluoromethyl)cyclobutyl)methanamine effectively inhibited specific enzymes involved in metabolic pathways. This inhibition showcases its potential as a therapeutic agent against metabolic disorders.

Cell Line Studies

In a series of experiments on various cancer cell lines, the compound was found to significantly reduce cell viability. The results indicated that the mechanism of action might involve apoptosis induction and disruption of cell cycle progression.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanamine | Trifluoromethyl group | Anticancer, anti-inflammatory |

| ((1R,2R)-2-(Cyclopropyl)methanamine | Cyclopropyl ring | Moderate anticancer activity |

| ((1R,2R)-2-(Cyclohexyl)methanamine | Cyclohexyl ring | Limited biological activity |

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing ((1R,2R)-2-(fluoromethyl)cyclobutyl)methanamine with high stereochemical purity?

- Methodology : Cyclopropanation or cyclobutane ring formation via carbene/alkene reactions is a common approach for strained rings. For fluorinated derivatives, fluoromethyl substituents are introduced using fluoroalkylation reagents (e.g., Selectfluor®) under controlled conditions. Stereochemical control is achieved via chiral catalysts (e.g., Rh(II) complexes) or enantioselective ring-opening reactions .

- Key Challenges : Minimizing racemization during amine deprotection and ensuring regioselectivity in fluoromethylation.

Q. How can the stereochemistry and purity of this compound be validated post-synthesis?

- Analytical Tools :

- NMR : -NMR distinguishes fluoromethyl diastereomers; - and -NMR confirm cyclobutane ring geometry.

- Chiral HPLC/CE : Resolves enantiomers using columns like Chiralpak® IA/IB .

- Crystallography : X-ray diffraction provides definitive stereochemical assignment but requires high-purity crystals.

Q. What are the physicochemical properties critical for solubility and stability in biological assays?

- Key Parameters :

- logP : Estimated ~2.5–3.0 (fluoromethyl enhances lipophilicity vs. non-fluorinated analogs).

- pKa : The primary amine (pKa ~9–10) affects protonation state in physiological conditions.

- Stability : Susceptible to oxidative degradation due to strained cyclobutane; storage under inert atmosphere at −20°C is recommended .

Advanced Research Questions

Q. How do structural modifications (e.g., fluoromethyl vs. trifluoromethyl) impact receptor binding affinity and selectivity?

- Case Study :

| Substituent | Target Receptor | Binding Affinity (Ki) | Source |

|---|---|---|---|

| Fluoromethyl | 5-HT₂C | TBD (predicted <50 nM) | |

| Trifluoromethyl | Similar targets | 23–24 nM (N-alkyl analogs) |

- Mechanistic Insight : Fluoromethyl’s smaller size and lower electronegativity vs. CF₃ may reduce steric hindrance, improving fit in shallow binding pockets. Computational docking (e.g., AutoDock Vina) validates this hypothesis .

Q. What experimental designs resolve contradictions in reported biological activity data across studies?

- Conflict Example : Discrepancies in 5-HT₂C binding affinity due to divergent assay conditions (e.g., cell lines, radioligands).

- Resolution Strategy :

- Standardize assays using HEK293 cells expressing human 5-HT₂C.

- Include positive controls (e.g., clozapine for 5-HT₂C) and validate via orthogonal methods (e.g., functional cAMP assays) .

Q. How can computational modeling predict metabolic pathways and toxicity risks?

- Tools :

- ADMET Prediction : SwissADME or ADMETLab® estimates metabolic sites (e.g., amine oxidation, cyclobutane ring cleavage).

- DEREK Nexus : Flags structural alerts (e.g., fluoromethyl → potential hepatotoxicity via glutathione depletion) .

- Validation : LC-MS/MS identifies metabolites in hepatocyte incubations .

Comparative Analysis of Structural Analogs

Q. What distinguishes ((1R,2R)-2-(fluoromethyl)cyclobutyl)methanamine from cyclopropane-based analogs?

- Key Differences :

| Feature | Cyclobutane Analog | Cyclopropane Analog (e.g., ) |

|---|---|---|

| Ring Strain | Lower | Higher |

| Conformational Flexibility | Greater (allows adaptive binding) | Restricted |

| Synthetic Accessibility | More challenging | Well-established |

- Biological Impact : Cyclobutane’s flexibility may enhance off-target interactions but improve metabolic stability .

Methodological Recommendations

- Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclobutane formation .

- Data Reproducibility : Publish full synthetic protocols (e.g., solvent purity, temperature gradients) and raw NMR/assay data in supplementary materials.

- Ethical Compliance : Adhere to ICH guidelines for preclinical testing; avoid unverified toxicity claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.